

N-(hydroxymethyl)-4-nitrobenzamide: A Technical Guide to its Solubility and Synthesis

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Compound of Interest

Compound Name: *N*-(hydroxymethyl)-4-nitrobenzamide

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This technical guide provides an in-depth overview of **N-(hydroxymethyl)-4-nitrobenzamide**, with a focus on its solubility characteristics and synthetic pathway. Due to the limited availability of direct quantitative solubility data for **N-(hydroxymethyl)-4-nitrobenzamide**, this document leverages data for the closely related precursor, p-nitrobenzamide, to provide valuable insights for researchers. The experimental protocols and logical diagrams presented herein are designed to support further investigation and application of this compound in a research and development setting.

Solubility Profile

While specific quantitative solubility data for **N-(hydroxymethyl)-4-nitrobenzamide** in various solvents is not readily available in the public domain, the solubility of its parent compound, p-nitrobenzamide, has been studied. This data, summarized in Table 1, can serve as a useful proxy for estimating the solubility behavior of **N-(hydroxymethyl)-4-nitrobenzamide**, which possesses an additional polar hydroxymethyl group that may enhance solubility in polar solvents. The data shows that p-nitrobenzamide's mole fraction solubility generally increases with temperature.^[1]

Table 1: Mole Fraction Solubility of p-Nitrobenzamide in Various Solvents at Different Temperatures^[1]

Temperature (K)	Water	Ethanol	Isopropanol	n-Propanol	n-Butanol	Isobutanol	Ethyl Acetate	Acetonitrile	DM SO	DM F	NMP	Ethylene Glycol
283.15	0.00018	0.00795	0.00639	0.00552	0.00311	0.00392	0.01018	0.00355	0.11893	0.11182	0.06871	0.01211
288.15	0.00022	0.00947	0.00762	0.00669	0.00373	0.00473	0.01201	0.00427	0.13811	0.12903	0.08012	0.01423
293.15	0.00027	0.01128	0.00908	0.00809	0.00446	0.00569	0.01416	0.00512	0.15984	0.14841	0.09325	0.01669
298.15	0.00033	0.01342	0.01083	0.00977	0.00531	0.00683	0.01669	0.00612	0.18451	0.17021	0.10834	0.01954
303.15	0.00040	0.01594	0.01291	0.01177	0.00631	0.00819	0.01965	0.00730	0.21255	0.19469	0.12569	0.02285
308.15	0.00048	0.01889	0.01537	0.01415	0.00748	0.00981	0.02312	0.00869	0.24443	0.22214	0.14561	0.02669
313.15	0.00058	0.02235	0.01827	0.01696	0.00885	0.01174	0.02717	0.01032	0.28069	0.25289	0.16842	0.03114
318.15	0.00070	0.02638	0.02169	0.02028	0.01045	0.01404	0.03189	0.01224	0.32194	0.28729	0.19449	0.03629
323.15	0.00084	0.03108	0.02571	0.02419	0.01232	0.01677	0.03739	0.01449	0.36886	0.32574	0.22424	0.04224
328.15	0.00101	0.03655	0.03044	0.02879	0.01451	0.02001	0.04378	0.01711	0.42221	0.36869	0.25811	0.04909

Data extracted from a study on p-nitrobenzamide solubility.[\[1\]](#)

Experimental Protocol: Solubility Determination via Isothermal Shake-Flask Method

The following protocol outlines a standard procedure for determining the solubility of **N-(hydroxymethyl)-4-nitrobenzamide** in various solvents. This method is based on the widely used isothermal shake-flask technique.^[1]

2.1. Materials

- **N-(hydroxymethyl)-4-nitrobenzamide** (solute)
- Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, DMF)
- Analytical balance
- Thermostatic shaker bath
- Centrifuge
- Syringe filters (e.g., 0.45 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
- Volumetric flasks and pipettes

2.2. Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of **N-(hydroxymethyl)-4-nitrobenzamide** to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.
 - Place the containers in a thermostatic shaker bath set to the desired temperature.
 - Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The shaking facilitates the dissolution process.
- Sample Collection and Preparation:

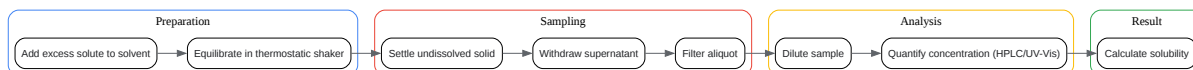
- After equilibration, allow the solutions to stand undisturbed in the thermostatic bath for at least 2 hours to allow the solid particles to settle.
- Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the experimental temperature) syringe.
- Immediately filter the aliquot using a syringe filter to remove any undissolved microcrystals.
- Dilute the filtered saturated solution with a known volume of the appropriate solvent to a concentration suitable for the analytical method.
- Quantification:
 - Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
 - Prepare a calibration curve using standard solutions of **N-(hydroxymethyl)-4-nitrobenzamide** of known concentrations.
 - Determine the concentration of the saturated solution by back-calculation from the diluted sample, accounting for the dilution factor.
- Data Analysis:
 - Express the solubility in desired units, such as g/L, mg/mL, or mole fraction.
 - Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Synthesis of N-(hydroxymethyl)-4-nitrobenzamide

N-(hydroxymethyl)-4-nitrobenzamide is typically synthesized through a condensation reaction between 4-nitrobenzamide and formaldehyde.^[2] This reaction is analogous to the preparation of other N-(hydroxymethyl) amides. The process generally involves reacting 4-nitrobenzamide with an excess of formaldehyde, often in the presence of a base like potassium carbonate to facilitate the reaction.^[2]

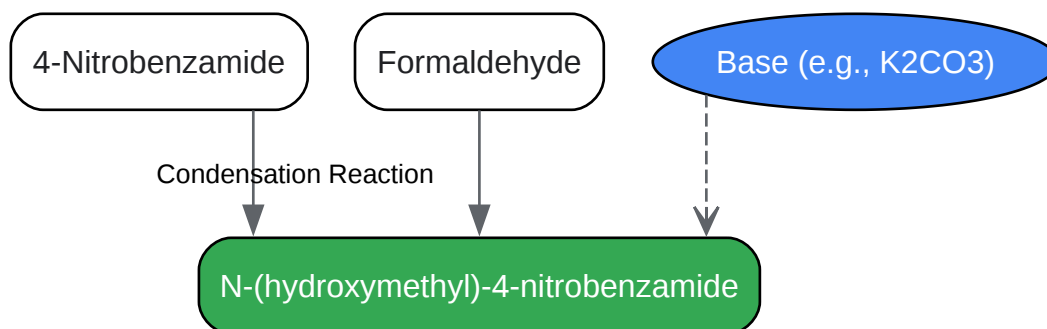
Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the synthetic pathway of **N-(hydroxymethyl)-4-nitrobenzamide**.



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Caption: Experimental workflow for solubility determination.



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Caption: Synthesis of **N-(hydroxymethyl)-4-nitrobenzamide**.

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